molecular formula C17H18N6O B10897240 1,3,6-trimethyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

1,3,6-trimethyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10897240
M. Wt: 322.4 g/mol
InChI Key: SDPXJDKDHNUHHM-RGVLZGJSSA-N
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Description

1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions often include refluxing in glacial acetic acid to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-TRIMETHYL-N’~4~-[(E)-1-(3-PYRIDYL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific substituents, which confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

1,3,6-trimethyl-N-[(E)-1-pyridin-3-ylethylideneamino]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H18N6O/c1-10-8-14(15-12(3)22-23(4)16(15)19-10)17(24)21-20-11(2)13-6-5-7-18-9-13/h5-9H,1-4H3,(H,21,24)/b20-11+

InChI Key

SDPXJDKDHNUHHM-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N/N=C(\C)/C3=CN=CC=C3

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C(C)C3=CN=CC=C3

Origin of Product

United States

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